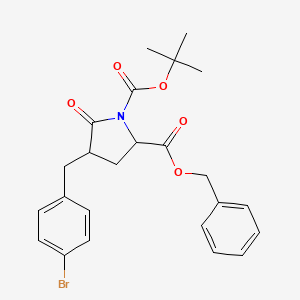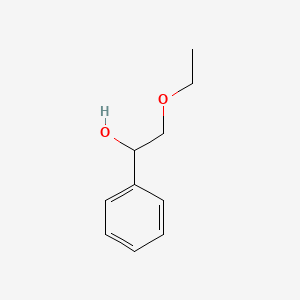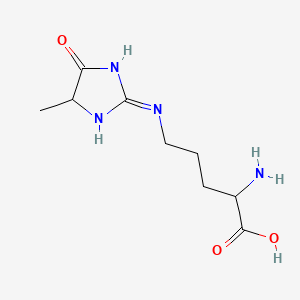
N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl)L-Ornithine-d6 is a specialized compound used primarily in proteomics research. It is an isotope-labeled derivative of L-Ornithine, a non-proteinogenic amino acid that plays a crucial role in the urea cycle. The compound’s molecular formula is C9H10D6N4O3, and it has a molecular weight of 234.29 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N5-(5-Hydro-5-methyl-4-imidazolon-2-yl)L-Ornithine-d6 involves the incorporation of deuterium atoms into the L-Ornithine molecule. This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped to handle isotope-labeled compounds. The process involves large-scale synthesis using deuterated reagents and advanced purification techniques to ensure high purity and isotopic enrichment. The production is monitored through various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl)L-Ornithine-d6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific pH, temperature, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated amines .
Wissenschaftliche Forschungsanwendungen
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl)L-Ornithine-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotope labeling studies to investigate reaction mechanisms and metabolic pathways.
Biology: Employed in proteomics to study protein structure, function, and interactions.
Medicine: Utilized in metabolic studies to understand the role of ornithine in various physiological processes.
Industry: Applied in the development of new pharmaceuticals and biotechnological products
Wirkmechanismus
The mechanism by which N5-(5-Hydro-5-methyl-4-imidazolon-2-yl)L-Ornithine-d6 exerts its effects involves its incorporation into metabolic pathways where ornithine plays a role. The deuterium labeling allows for precise tracking and analysis of the compound’s behavior in biological systems. Molecular targets include enzymes involved in the urea cycle and other metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Ornithine-d6: Another isotope-labeled derivative of L-Ornithine, used for similar applications.
L-Ornithine-d2: A partially deuterated form of L-Ornithine.
L-Ornithine-15N2: An isotope-labeled compound with nitrogen-15 labeling.
Uniqueness
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl)L-Ornithine-d6 is unique due to its specific deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements compared to other isotope-labeled derivatives .
Eigenschaften
Molekularformel |
C9H16N4O3 |
|---|---|
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
2-amino-5-[(4-methyl-5-oxoimidazolidin-2-ylidene)amino]pentanoic acid |
InChI |
InChI=1S/C9H16N4O3/c1-5-7(14)13-9(12-5)11-4-2-3-6(10)8(15)16/h5-6H,2-4,10H2,1H3,(H,15,16)(H2,11,12,13,14) |
InChI-Schlüssel |
KGQMQNPFMOBJCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)NC(=NCCCC(C(=O)O)N)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[1-[[1-cyclohexyl-2-[4-(3-hydroxyphenoxy)-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B12290365.png)

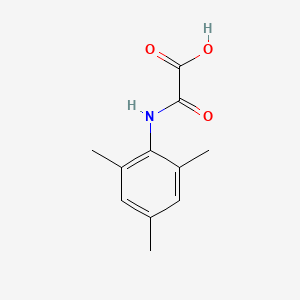
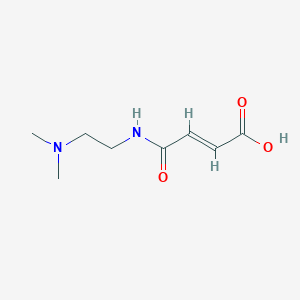
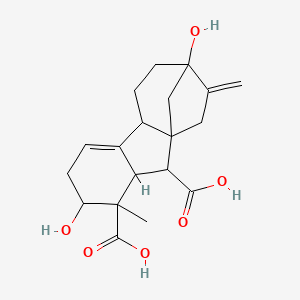
![6-(9-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene-4-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12290406.png)
![5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2,3a,4,5,6,7,7a-octahydropyrazolo[3,4-c]pyridazin-3-one](/img/structure/B12290407.png)

![(1-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12290421.png)

